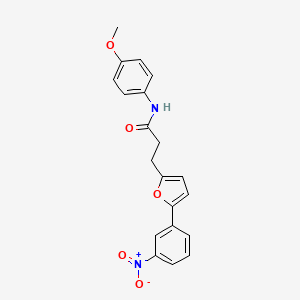
N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is largely attributed to its interaction with various biological targets. Studies suggest that it may inhibit specific enzymes or pathways involved in cancer cell proliferation and survival.
- Inhibition of Kinases : The compound has shown promise as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a critical role in cell signaling and regulation of gene expression. Inhibition of GSK-3 has been linked to reduced cancer cell growth and increased apoptosis in malignant cells .
- Antioxidant Properties : The presence of methoxy and nitro groups may enhance the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress in cells .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.0 | Induction of apoptosis via GSK-3 inhibition |
| HCT-116 (Colon) | 6.5 | Cell cycle arrest |
| A549 (Lung) | 10.2 | Inhibition of angiogenesis |
These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
These results suggest that the compound possesses broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases .
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential for development as an anticancer agent .
Properties
CAS No. |
853330-25-3 |
|---|---|
Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18N2O5/c1-26-17-7-5-15(6-8-17)21-20(23)12-10-18-9-11-19(27-18)14-3-2-4-16(13-14)22(24)25/h2-9,11,13H,10,12H2,1H3,(H,21,23) |
InChI Key |
AARGKZIFXVSCBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















